3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

Catalog No.
S11418394
CAS No.
M.F
C19H15ClN2O3S
M. Wt
386.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}a...

Product Name

3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

IUPAC Name

3-[[[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9 g/mol

InChI

InChI=1S/C19H15ClN2O3S/c20-15-6-4-13(5-7-15)18-22-16(11-26-18)9-17(23)21-10-12-2-1-3-14(8-12)19(24)25/h1-8,11H,9-10H2,(H,21,23)(H,24,25)

InChI Key

PELVDJNIJRFZQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)Cl

The compound 3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a complex organic molecule characterized by its unique structural features, including a benzoic acid moiety, a thiazole ring, and a chlorophenyl group. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The presence of both the thiazole and benzoic acid components suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical behavior of 3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can be explored through various reactions typical of carboxylic acids and amides. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it a weak acid.
  • Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.
  • Amide Formation: The amine functionality can react with carboxylic acids to form amides under appropriate conditions.
  • Nucleophilic Substitution: The chlorophenyl group may undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Compounds containing thiazole rings have been extensively studied for their biological activities. The specific compound may exhibit:

  • Antimicrobial Properties: Thiazoles are often associated with antibacterial and antifungal activities.
  • Anti-inflammatory Effects: The benzoic acid moiety may contribute to anti-inflammatory properties.
  • Anticancer Activity: Some thiazole derivatives have shown promise in inhibiting cancer cell proliferation.

Research into similar compounds has indicated that modifications to the thiazole or benzoic acid structures can significantly impact their biological efficacy.

The synthesis of 3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can be approached through several synthetic routes:

  • Thiazole Synthesis: Starting from appropriate precursors such as 4-chlorobenzaldehyde and thiourea, followed by cyclization under acidic conditions.
  • Acetylation: The resulting thiazole can be acetylated using acetic anhydride or acetyl chloride.
  • Amide Formation: Coupling the acetylated thiazole with benzoic acid derivatives using standard coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
  • Final Functionalization: Adjusting substituents on the aromatic rings to enhance solubility or biological activity.

This compound has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting infections or inflammatory diseases.
  • Agricultural Chemistry: Possible use as a fungicide or herbicide due to its biological activity against pathogens.
  • Chemical Probes: In biochemical research for studying specific cellular pathways influenced by thiazole-containing compounds.

Interaction studies involving this compound typically focus on its binding affinity to biological targets such as enzymes or receptors. Techniques employed may include:

  • Molecular Docking Studies: To predict how well the compound binds to target proteins.
  • In Vitro Assays: To evaluate the biological effects on cell lines or microbial cultures.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion properties.

These studies help elucidate the mechanism of action and therapeutic potential.

Several compounds share structural similarities with 3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
2-(4-Chlorophenyl)thiazoleThiazole ring with chlorophenylAntibacterial
Benzothiazole derivativesBenzothiazole coreAnticancer
2-AcetylthiazolesAcetyl group on thiazoleAntifungal

Uniqueness

The uniqueness of 3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid lies in its combination of a thiazole ring with an acetylated amino group directly attached to a benzoic acid structure. This specific arrangement may enhance its ability to interact with biological targets compared to simpler derivatives lacking such complex functionalization.

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

386.0491912 g/mol

Monoisotopic Mass

386.0491912 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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